molecular formula C8H17NO B1377835 [2-(Propan-2-yl)oxolan-3-yl]methanamine CAS No. 1375993-28-4

[2-(Propan-2-yl)oxolan-3-yl]methanamine

Cat. No. B1377835
M. Wt: 143.23 g/mol
InChI Key: IEKRWLAJSISLGT-UHFFFAOYSA-N
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Description

“[2-(Propan-2-yl)oxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1375993-28-4 . Its IUPAC name is (2-isopropyltetrahydro-3-furanyl)methanamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for [2-(Propan-2-yl)oxolan-3-yl]methanamine is 1S/C8H17NO/c1-6(2)8-7(5-9)3-4-10-8/h6-8H,3-5,9H2,1-2H3 . This code can be used to generate a 2D structure of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of [2-(Propan-2-yl)oxolan-3-yl]methanamine is 143.23 . It is a liquid at room temperature .

The safety information available indicates that it should be stored at room temperature .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of understanding the metabolism of drugs. Potent and selective chemical inhibitors are crucial for assessing drug-drug interactions and the involvement of specific CYP isoforms in drug metabolism. This area of study highlights the significance of chemical selectivity and the potential impact on drug development and safety evaluations (Khojasteh et al., 2011).

Methanotrophs and Biotechnological Applications

Methanotrophs, bacteria capable of using methane as their sole carbon source, present a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and other valuable products like methanol and lipids. The capacity of methanotrophs to utilize methane opens possibilities for environmental and industrial applications, including bioremediation and the production of sustainable chemicals and fuels (Strong et al., 2015).

Metabolic Engineering for Alkaloid Production

The application of metabolic engineering techniques to improve the production of scopolamine, an alkaloid with significant medicinal value, underscores the potential of genetic and enzymatic manipulations in enhancing the biosynthesis of valuable chemical compounds. This approach can be extended to other compounds, potentially including modifications of chemical structures similar to "[2-(Propan-2-yl)oxolan-3-yl]methanamine" for pharmaceutical purposes (Palazón et al., 2008).

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

The development of ligands for dopamine D2 receptors for the treatment of neuropsychiatric disorders illustrates the intersection of chemical synthesis and neuropharmacology. This research highlights the importance of specific chemical moieties and structures in modulating receptor activity and offers a framework for designing compounds with targeted therapeutic effects (Jůza et al., 2022).

Sustainable Solvents for Natural Product Extraction

The exploration of bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products emphasizes the need for sustainable and efficient extraction methods. Such solvents are evaluated for their environmental impact, efficiency, and potential to replace petroleum-based solvents, pointing towards greener methodologies in chemical processes (Rapinel et al., 2020).

properties

IUPAC Name

(2-propan-2-yloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-7(5-9)3-4-10-8/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKRWLAJSISLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Propan-2-yl)oxolan-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Propan-2-yl)oxolan-3-yl]methanamine
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[2-(Propan-2-yl)oxolan-3-yl]methanamine
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